(6-Fluoro-pyridin-2-yl)-(4-methoxy-benzyl)-amine
Overview
Description
(6-Fluoro-pyridin-2-yl)-(4-methoxy-benzyl)-amine is a chemical compound with the molecular formula C13H13FN2O and a molecular weight of 232.25 g/mol. This compound has garnered significant attention in scientific research due to its diverse range of applications in various industries.
Chemical Reactions Analysis
(6-Fluoro-pyridin-2-yl)-(4-methoxy-benzyl)-amine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific transformation desired. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions typically involve nucleophiles or electrophiles to replace specific functional groups in the compound.
Scientific Research Applications
(6-Fluoro-pyridin-2-yl)-(4-methoxy-benzyl)-amine has a wide range of scientific research applications. It is used in chemistry for the synthesis of various derivatives and analogs. In biology, it may be utilized in studies involving enzyme inhibition or receptor binding. In medicine, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties. Additionally, it has applications in the industry for the development of new materials or as an intermediate in the synthesis of other chemical compounds.
Comparison with Similar Compounds
(6-Fluoro-pyridin-2-yl)-(4-methoxy-benzyl)-amine can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other fluorinated pyridine derivatives or methoxy-substituted benzylamines.
Properties
IUPAC Name |
6-fluoro-N-[(4-methoxyphenyl)methyl]pyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c1-17-11-7-5-10(6-8-11)9-15-13-4-2-3-12(14)16-13/h2-8H,9H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVJWLSAMQEWTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=CC=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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